4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with chloromethyl, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine. This process requires high temperatures and strong bases to facilitate the substitution of the hydroxy group with a chloromethyl group .
Industrial Production Methods: Industrial production of this compound often employs a vapor-phase reaction, which allows for the efficient introduction of chlorine atoms to the pyridine ring. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-chloromethyl-2-oxo-6-(trifluoromethyl)pyridine.
Reduction: Formation of 4-methyl-2-hydroxy-6-(trifluoromethyl)pyridine.
Substitution: Formation of 4-aminomethyl-2-hydroxy-6-(trifluoromethyl)pyridine or 4-thiomethyl-2-hydroxy-6-(trifluoromethyl)pyridine.
Scientific Research Applications
4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 4-Chloromethyl-2-oxo-6-(trifluoromethyl)pyridine
Comparison: 4-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and hydroxy groups on the pyridine ring, which allows for a wider range of chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-4-1-5(7(9,10)11)12-6(13)2-4/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQLDZDMCQDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.